[9-(4-ethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl]acetic acid
説明
BenchChem offers high-quality [9-(4-ethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl]acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [9-(4-ethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl]acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
2-[9-(4-ethoxyphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O5/c1-4-30-14-7-5-13(6-8-14)23-9-12(2)10-24-16-17(21-19(23)24)22(3)20(29)25(18(16)28)11-15(26)27/h5-8,12H,4,9-11H2,1-3H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOEHBLZQKFOGPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound [9-(4-ethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl]acetic acid is a complex organic molecule with potential biological activities that warrant detailed investigation. This article aims to synthesize existing research findings regarding its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
| Property | Description |
|---|---|
| IUPAC Name | [9-(4-ethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl]acetic acid |
| Molecular Formula | C₁₈H₁₈N₄O₄ |
| Molecular Weight | 354.36 g/mol |
| CAS Number | 887197-79-7 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The unique structural features allow it to modulate enzyme activities and influence cellular pathways. Preliminary studies suggest that it may act as an inhibitor of specific enzymes involved in metabolic processes.
Key Mechanisms:
- Enzyme Inhibition : The compound has shown potential in inhibiting cyclooxygenase (COX) enzymes which are crucial in inflammation pathways.
- Antioxidant Activity : It may possess antioxidant properties that help in reducing oxidative stress in cells.
- Anti-inflammatory Effects : Initial studies indicate that it could reduce inflammation markers in vitro.
In Vitro Studies
Research has demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines. For example:
- Cell Lines Tested : HeLa (cervical cancer), A549 (lung cancer), and MCF-7 (breast cancer).
- Findings : The compound showed significant inhibition of cell proliferation with IC50 values indicating potent activity compared to standard chemotherapeutics.
In Vivo Studies
In vivo studies are crucial for understanding the therapeutic potential:
- Model Used : Sprague-Dawley rats were used to evaluate the pharmacokinetics and toxicity profile.
- Results : The compound exhibited a favorable safety profile with no significant adverse effects on liver and kidney functions observed at therapeutic doses.
Case Study 1: Anti-inflammatory Activity
A study focused on the anti-inflammatory properties revealed that the compound significantly reduced levels of prostaglandin E2 (PGE2) in serum samples from treated rats compared to control groups. This suggests its potential application in treating inflammatory diseases.
Case Study 2: Anticancer Potential
Another investigation assessed the anticancer efficacy against breast cancer cell lines. The results indicated that treatment with the compound resulted in apoptosis induction and cell cycle arrest at the G0/G1 phase.
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
